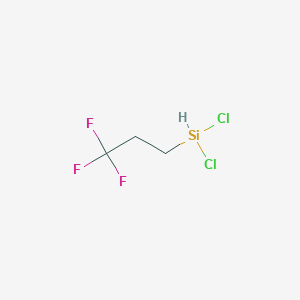

Dichloro(3,3,3-trifluoropropyl)silane

Cat. No. B1466059

Key on ui cas rn:

870-56-4

M. Wt: 197.05 g/mol

InChI Key: LCZXHHWLLUALLU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05350824

Procedure details

2 moles CF3CH2CH2SiCl3, 3.5 moles Me2SiHCl, and 2.6 moles tetra(n-butyl)ammonium chloride were introduced into a flask and heated under reflux for 3 days with stirring. A mixture of chlorosilanes was then recovered by distillation in vacuo. According to analysis by gas chromatography, the main components of the reaction product were CF3CH2CH2SiCl3, CF3CH2CH2SiHCl2, Me2SiHCl, and Me2SiCl2. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 fraction was isolated by distillation in vacuo. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 mixture was placed in a flask, 5 g isopropanolic chloroplatinic acid solution (concentration=10%) was added, and, while stirring and heating to 50° C., CF3CH=CH2 gas was then continuously injected through a glass tube inserted into the liquid. Its addition was halted when the peak for CF3CH2CH2SiHCl2 had disappeared in gas chromoatographic analysis. (CF3CH2CH2)2SiCl2 (bp=128° C./20 mmHg) was then isolated by distillation in vacuo.

[Compound]

Name

chlorosilanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[SiH](Cl)(C)C>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[C:1]([CH2:5][CH2:6][SiH:7]([Cl:9])[Cl:8])([F:4])([F:3])[F:2] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CC[Si](Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

3.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

[SiH](C)(C)Cl

|

|

Name

|

|

|

Quantity

|

2.6 mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Two

[Compound]

|

Name

|

chlorosilanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 3 days

|

|

Duration

|

3 d

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was then recovered by distillation in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)CC[Si](Cl)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)CC[SiH](Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05350824

Procedure details

2 moles CF3CH2CH2SiCl3, 3.5 moles Me2SiHCl, and 2.6 moles tetra(n-butyl)ammonium chloride were introduced into a flask and heated under reflux for 3 days with stirring. A mixture of chlorosilanes was then recovered by distillation in vacuo. According to analysis by gas chromatography, the main components of the reaction product were CF3CH2CH2SiCl3, CF3CH2CH2SiHCl2, Me2SiHCl, and Me2SiCl2. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 fraction was isolated by distillation in vacuo. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 mixture was placed in a flask, 5 g isopropanolic chloroplatinic acid solution (concentration=10%) was added, and, while stirring and heating to 50° C., CF3CH=CH2 gas was then continuously injected through a glass tube inserted into the liquid. Its addition was halted when the peak for CF3CH2CH2SiHCl2 had disappeared in gas chromoatographic analysis. (CF3CH2CH2)2SiCl2 (bp=128° C./20 mmHg) was then isolated by distillation in vacuo.

[Compound]

Name

chlorosilanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[SiH](Cl)(C)C>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[C:1]([CH2:5][CH2:6][SiH:7]([Cl:9])[Cl:8])([F:4])([F:3])[F:2] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CC[Si](Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

3.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

[SiH](C)(C)Cl

|

|

Name

|

|

|

Quantity

|

2.6 mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Two

[Compound]

|

Name

|

chlorosilanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 3 days

|

|

Duration

|

3 d

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was then recovered by distillation in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)CC[Si](Cl)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)CC[SiH](Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |